![molecular formula C19H21ClN4O2 B5528449 N-(4-chloro-3-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5528449.png)
N-(4-chloro-3-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
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Overview
Description
The synthesis and study of piperazine derivatives are of significant interest in medicinal chemistry due to their potential pharmaceutical applications. These compounds are often explored for their biological activities and physical-chemical properties.
Synthesis Analysis
The synthesis of similar piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. One study describes the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, yielding a total yield of 48.2% (Quan, 2006). This process may share similarities with the synthesis pathway for the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives, such as 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, can be analyzed using techniques like IR and NMR spectroscopy. The piperazine ring is often found in a slightly distorted chair conformation, with various groups, including nitro and benzyl rings, contributing to the molecular geometry (Kavitha et al., 2013).
Chemical Reactions and Properties
Piperazine compounds can undergo various chemical reactions, including interactions with nucleophilic reagents, which lead to substitution and the formation of new chemical bonds. For example, 4,6-Dichloro-5-nitrobenzofuroxan reacts with piperazine, leading to arylation and the introduction of benzofuroxan fragments (Gibadullina et al., 2012).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, can be characterized using X-ray crystallography, differential scanning calorimetry (DSC), and solubility tests. These properties are crucial for understanding the compound's behavior in different environments and its formulation potential in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, can be assessed through spectroscopic analyses and reactivity studies. Piperazine derivatives often exhibit interesting chemical behaviors, including the formation of complexes with metals and the ability to act as ligands due to their nitrogen-containing structure (Keypour et al., 2017).
properties
IUPAC Name |
(E)-1-(4-chloro-3-nitrophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-6-7-18(20)19(12-17)24(25)26/h2-7,12-13H,8-11,14H2,1H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSVWPVMRLUHQD-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine |
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